Oleyl Phosphate
Description
Contextualization within Fatty Alcohol Phosphates
Oleyl phosphate (B84403) belongs to the broader class of fatty alcohol phosphates, which are anionic surfactants. crodaindustrialspecialties.compcc.eu These compounds are synthesized by reacting a fatty alcohol with a phosphating agent, such as phosphorus pentoxide or polyphosphoric acid. saapedia.orgresearchgate.net The resulting product is typically a mixture of mono- and di-phosphate esters. myskinrecipes.comgoogle.com The properties of these phosphate esters can be tailored by altering the type of alcohol used and the reaction conditions, which influence the ratio of mono- to diesters. researchgate.net Fatty alcohol phosphates, including oleyl phosphate, are recognized for their excellent emulsifying, dispersing, lubricating, and cleansing abilities. saapedia.org Their utility is further expanded by their function as corrosion inhibitors and antistatic agents. crodaindustrialspecialties.compcc.eu
Academic Significance and Research Scope
The academic interest in this compound and related fatty alcohol phosphates stems from their diverse functionalities and potential applications. Research has explored their synthesis and the characterization of their properties. For instance, studies have detailed methods for synthesizing fatty alcohol-based phosphate esters and analyzing the resulting mixtures of mono- and diesters using techniques like potentiometric titration and 31P-NMR. upm.edu.myresearchgate.net
The surfactant properties of this compound make it a subject of investigation for various applications. In the cosmetics and personal care industry, it is valued as an emulsifier and surfactant that helps to stabilize formulations by blending oil and water-based ingredients. myskinrecipes.com Its role in creating stable emulsions is crucial for products like creams, lotions, and hair care items. greengredients.itmyskinrecipes.com
Further research delves into its potential in other fields. For example, in agriculture, it is used in pesticide formulations to improve the dispersion and adherence of active ingredients on plant surfaces. unpchemicals.com The industrial sector utilizes it as a lubricant additive in metalworking fluids and as a corrosion inhibitor. pcc.eumyskinrecipes.com There is also emerging research into the use of similar phosphate-containing compounds in drug delivery systems, where they can encapsulate hydrophobic drugs and enhance their delivery. nih.govnih.gov The multifunctionality of this compound, including its surface activity and ion-binding capabilities, continues to drive research into new and improved applications. acs.org
Interactive Data Table: Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | Octadec-9-en-1-ol;phosphoric acid | chemspider.com |
| Synonyms | This compound, (Z)-9-Octadecen-1-ol, phosphate | saapedia.orgchemspider.com |
| CAS Number | 37310-83-1 | saapedia.org |
| Molecular Formula | C18H37O4P | myskinrecipes.com |
| Molecular Weight | 348.457741 g/mol | myskinrecipes.com |
| Appearance | Yellow to deep yellow-red clear liquid | myskinrecipes.com |
| Solubility | Slightly soluble in water; dispersible in water; soluble in ethanol (B145695). saapedia.org | saapedia.org |
| Key Functions | Surfactant, Emulsifier, Dispersant, Lubricant, Corrosion Inhibitor | cosmileeurope.eugreengredients.itcrodaindustrialspecialties.com |
Interactive Data Table: Research Findings on Fatty Alcohol Phosphates
| Research Area | Key Findings | Source(s) |
| Synthesis | Can be synthesized by reacting fatty alcohols with phosphating agents like phosphorus pentoxide or polyphosphoric acid, yielding a mixture of mono- and diesters. | saapedia.orgresearchgate.net |
| Analysis | Potentiometric titration and 31P-NMR are effective methods for determining the ratio of mono- to diesters in the synthesized product. | researchgate.net |
| Cosmetic Applications | Acts as an effective emulsifier and stabilizer in creams, lotions, and hair care products by mixing oil and water phases. | greengredients.itmyskinrecipes.com |
| Industrial Applications | Functions as a lubricant, corrosion inhibitor, and anti-seize agent in metalworking fluids. | pcc.eu |
| Agricultural Applications | Enhances the effectiveness of pesticide formulations by improving dispersion and adherence. | unpchemicals.com |
| Enhanced Oil Recovery | Investigated as a component in alkaline-surfactant-polymer (ASP) flooding for enhanced oil recovery due to its ability to lower interfacial tension. | elpub.ru |
| Drug Delivery | Anionic phosphate-containing lipids show potential for encapsulating and delivering hydrophobic drugs. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
37310-83-1 |
|---|---|
Molecular Formula |
C18H39O5P |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(Z)-octadec-9-en-1-ol;phosphoric acid |
InChI |
InChI=1S/C18H36O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h9-10,19H,2-8,11-18H2,1H3;(H3,1,2,3,4)/b10-9-; |
InChI Key |
JGVOASSDYQIBIF-KVVVOXFISA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO.OP(=O)(O)O |
physical_description |
Other Solid; Liquid; Water or Solvent Wet Solid |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
The formation of oleyl phosphate (B84403) is primarily achieved through esterification, a reaction that forms an ester from an alcohol and an acid. In this case, oleyl alcohol (octadec-9-en-1-ol) reacts with a phosphorus-containing acid. google.comlibretexts.orglibretexts.org
Direct Phosphorylation of Oleyl Alcohol
Direct phosphorylation involves the reaction of oleyl alcohol with a phosphorylating agent. One common method utilizes phosphorus pentoxide (P₂O₅). elpub.ru The reaction of fatty alcohols with ortho-phosphoric acid can establish an equilibrium where the concentration of the formed ester is proportional to the square of the phosphoric acid concentration. google.com However, this direct esterification of fatty alcohols with ortho-phosphoric acid alone can be challenging, often requiring high temperatures (at least 170°C), which can lead to the formation of olefins as by-products. google.com The use of a water-entraining agent like toluene (B28343) or xylene can facilitate the reaction. google.com
Another approach involves the use of polyphosphoric acid, which can react with alcohols to produce a mixture with a high content of monoalkyl phosphate. google.com However, this method can also result in a significant amount of phosphoric acid as a by-product. google.com The introduction of small amounts of water into the nonionic surface active agents before reacting with phosphorus pentoxide has been found to increase the conversion to phosphate esters. google.com
Utilizing Phosphorylating Agents and Activated Phosphates
Various phosphorylating agents and activated phosphates are employed to achieve more controlled and efficient synthesis. These agents are often more reactive than simple phosphoric acid and can facilitate the reaction under milder conditions. nih.gov
One such class of reagents is P(V)-based Ψ-reagents, which allow for a simple and chemoselective method for the direct phosphorylation of alcohols. nih.govorganic-chemistry.org This method has been shown to be scalable and provides access to phosphorylated alcohols that are otherwise difficult to obtain. nih.govorganic-chemistry.org The reaction often utilizes a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and a solvent like anhydrous DCM (dichloromethane). organic-chemistry.orgresearchgate.net
Other phosphorylating agents include phosphorus oxychloride (POCl₃). However, the use of POCl₃ can lead to products containing bound chlorine and requires careful removal of the hydrochloric acid (HCl) by-product, which can also cause corrosion issues. google.com Fluorinated phosphorylating agents, such as chlorophosphates with aryl-fluorine bonds, are also being explored. digitellinc.com
A catalytic approach using a phosphoenolpyruvic acid monopotassium salt (PEP-K) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) system has been reported for the chemoselective phosphorylation of a wide range of alcohols. nih.gov This method allows for the direct introduction of a non-protected phosphate group under mild conditions. nih.gov
Control of Mono-, Di-, and Tri-ester Ratios
A significant challenge in the synthesis of oleyl phosphate is controlling the ratio of mono-, di-, and tri-ester products. The reaction of an alcohol with a phosphorylating agent can produce a mixture of these esters. libretexts.orglibretexts.orgnih.gov
The choice of phosphorylating agent and reaction conditions plays a crucial role in determining this ratio. For instance, using polyphosphoric acid tends to yield a higher proportion of monoalkyl phosphates. google.com Conversely, phosphorylating agents like phosphorus oxychloride can lead to mixtures of mono-, di-, and tri-alkylphosphates. nih.gov
Recent advancements with P(V)-based Ψ-reagents offer a high degree of control, primarily forming the monoalkyl phosphate under optimized conditions. organic-chemistry.orgresearchgate.net The reaction with these reagents, followed by hydrolysis, cleanly provides the desired mono-phosphorylated product. researchgate.net The continuous and simultaneous addition of the alcohol and phosphorus pentoxide at controlled temperatures can also be used to produce a desired mixture of primary and secondary phosphate esters. google.com
Interactive Table: Comparison of Phosphorylating Agents
| Phosphorylating Agent | Key Features | Resulting Ester Ratio | Conditions |
|---|---|---|---|
| Ortho-Phosphoric Acid | Direct esterification, equilibrium-driven. google.com | Proportional to the square of acid concentration. google.com | High temperatures (≥170°C), often with a water-entraining agent. google.com |
| Phosphorus Pentoxide (P₂O₅) | Common industrial method. elpub.ru | Can be tailored by feedstock and synthesis conditions. elpub.ru | Can be influenced by the presence of water. google.com |
| Polyphosphoric Acid | Yields high monoalkyl phosphate content. google.com | High monoalkyl phosphate, but also high phosphoric acid by-product. google.com | Room temperature to elevated temperatures. google.com |
| Phosphorus Oxychloride (POCl₃) | Can be problematic due to by-products. nih.govgoogle.com | Can produce mixtures of mono-, di-, and tri-alkylphosphates. nih.gov | Requires careful control and removal of HCl. google.com |
| P(V)-based Ψ-reagents | Highly chemoselective and mild. nih.govorganic-chemistry.org | Primarily forms monoalkyl phosphates. organic-chemistry.orgresearchgate.net | Mild conditions, often with a base like DBU. organic-chemistry.orgresearchgate.net |
| PEP-K/TBAHS System | Catalytic and chemoselective. nih.gov | Direct formation of unprotected phosphate monoesters. nih.gov | Mild conditions. nih.gov |
Post-Synthetic Modification and Purification Techniques
Following the synthesis, the crude product mixture often contains unreacted starting materials, by-products, and different phosphate esters. Therefore, post-synthetic modification and purification are essential steps to obtain this compound of the desired purity.
Hydrolysis of By-products
Hydrolysis is a key post-synthetic modification step, particularly for removing unwanted ester groups or converting pyrophosphate intermediates. The hydrolysis of phosphate esters can be influenced by pH and the presence of catalysts. nih.govrsc.org For example, after a reaction using a P(V)-based Ψ-reagent, hydrolysis is performed to yield the final monoalkyl phosphate. organic-chemistry.orgresearchgate.net In some processes, steam treatment is used to hydrolyze by-products, leading to dialkyl phosphates that are largely free of trialkyl phosphate impurities. organic-chemistry.org The hydrolysis of phosphonates, a related class of compounds, can occur in a stepwise manner under acidic or basic conditions. nih.gov
Isolation and Purification Strategies
Several strategies are employed to isolate and purify this compound from the reaction mixture. A common technique involves solvent extraction. For instance, the crude product can be washed with a dilute acidic solution and then water to remove impurities. google.com An extraction process using a mixture of a hydrocarbon solvent (like n-hexane), an alcohol (such as isopropanol (B130326) or ethanol), and water can be used to separate the desired monoalkyl phosphate from by-products like orthophosphoric acid. google.com The separation is typically achieved by allowing the mixture to form distinct layers, followed by the removal of the layer containing the impurities. google.com
Another purification method involves treating the crude product with an acid scavenger, such as an epoxy-containing compound, after an initial washing step. google.com Unreacted fatty alcohol can also be removed from the reaction mixture by vacuum distillation. google.com
Interactive Table: Purification Techniques for this compound
| Technique | Description | Key Parameters |
|---|---|---|
| Solvent Extraction | Utilizes immiscible solvents to separate components based on their solubility. google.comgoogle.com | Choice of solvents (e.g., n-hexane, isopropanol, water), temperature, stirring time. google.com |
| Acid/Base Washing | Washing with dilute acid or base to remove acidic or basic impurities. google.com | Concentration of the washing solution, number of washes. |
| Hydrolysis | Chemical reaction with water to break down by-products like pyrophosphates. organic-chemistry.orgresearchgate.netorganic-chemistry.org | pH, temperature, reaction time. nih.gov |
| Vacuum Distillation | Separation of components based on their boiling points under reduced pressure. google.com | Pressure, temperature. |
| Treatment with Acid Scavengers | Use of compounds that react with and neutralize residual acid. google.com | Type of scavenger (e.g., epoxy compounds), reaction conditions. google.com |
Chemical Reactivity and Transformations
The chemical nature of this compound is defined by the interplay between its phosphate moiety and the long, unsaturated hydrocarbon chain. This dual functionality allows for a variety of chemical transformations, making it a subject of interest in both industrial and biological contexts.
Oxidation Reactions
The carbon-carbon double bond in the oleyl group is susceptible to oxidation, leading to a variety of functionalized products. The two primary oxidation reactions are epoxidation and oxidative cleavage.
Epoxidation: The double bond can be converted into an epoxide ring. A patented method describes the epoxidation of this compound and dithis compound using a combination of hydrogen peroxide with formic acid and a lower aliphatic acid, such as acetic acid. google.com This reaction creates an oxirane ring at the C9-C10 position of the alkyl chain, a transformation that can be valuable for producing reactive intermediates for further functionalization or for use as a plasticizer and stabilizer. google.comgoogleapis.com The reaction is typically exothermic and requires cooling to maintain optimal temperatures. google.com
Oxidative Cleavage: Under stronger oxidizing conditions, the C=C double bond can be cleaved. This reaction breaks the 18-carbon chain into two smaller molecules, typically yielding carboxylic acids. For instance, a method analogous to the oxidative cleavage of oleic acid can be applied, which endows molecules with hydrophilic properties by creating carboxyl groups. nih.gov This transformation is significant in applications where the surfactant properties of the molecule need to be altered, for example, in facilitating the phase transfer of nanoparticles from organic to aqueous media. nih.gov
Table 1: Oxidation Reactions of this compound
| Reaction Type | Reagents | Product Functional Group | Key Findings |
|---|---|---|---|
| Epoxidation | Hydrogen Peroxide, Formic Acid, Acetic Acid | Oxirane (Epoxide) Ring | Creates a reactive intermediate; can be accomplished for both mono- and dioleyl phosphates. google.com |
| Oxidative Cleavage | Strong Oxidants (e.g., Ozonolysis or Permanganate) | Carboxylic Acids | Breaks the carbon chain; increases hydrophilicity. nih.gov |
Reduction Pathways
Reduction reactions of this compound primarily target the carbon-carbon double bond of the oleyl chain. The phosphate ester group is generally stable and resistant to reduction under typical catalytic hydrogenation conditions.
Catalytic Hydrogenation: The most common reduction pathway is the catalytic hydrogenation of the C=C double bond to a C-C single bond. This process converts this compound into stearyl phosphate, transforming an unsaturated lipid into a saturated one. This reaction is analogous to the industrial hydrogenation of vegetable oils. youtube.com Various catalysts can be employed for this transformation, with selectivity being a key factor.
Heterogeneous Catalysts: Catalysts based on metals like palladium (e.g., Lindlar catalyst), nickel, or copper are effective. nih.govmdpi.comgoogle.com The reaction conditions, such as temperature, hydrogen pressure, and catalyst choice, can be tuned to control the degree of saturation and minimize the formation of undesirable trans-isomers. nih.govmdpi.com
Homogeneous Catalysts: Ruthenium-based homogeneous catalysts have been shown to be highly efficient for the selective hydrogenation of unsaturated esters under mild conditions, which is applicable to this compound. researchgate.net
The selective hydrogenation to preserve the monounsaturated state while reducing polyunsaturated impurities is a critical area of research, particularly for standardizing feedstocks for various chemical processes. rsc.org
Table 2: Catalytic Hydrogenation of the Oleyl Chain
| Catalyst Type | Example Catalyst | Typical Conditions | Outcome |
|---|---|---|---|
| Palladium-based | Lindlar Catalyst (Pd/CaCO₃/Pb) | 120-180°C, 0.4-0.8 MPa H₂ | Selective hydrogenation of polyenes to monoenes with control over cis/trans isomerization. nih.gov |
| Copper-based | Cu/SiO₂ | Varies | Good conversion of polyunsaturated chains to monounsaturated ones. mdpi.com |
| Ruthenium-based | Ru-PNNP Complexes | 40-100°C, 5-50 bar H₂ | Highly selective hydrogenation of ester functions, can be adapted for alkene hydrogenation. researchgate.net |
Substitution Reactions
Substitution reactions on this compound occur at the phosphorus center and are characteristic of phosphate esters. These reactions involve the displacement of one of the ester's substituents by a nucleophile and can proceed through either a concerted or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org
Hydrolysis: The P-O ester bond can be cleaved through hydrolysis, where water acts as the nucleophile. This reaction can be catalyzed by acids, bases, or enzymes. For example, the enzyme autotaxin is known to catalyze the hydrolysis of phosphodiester bonds in compounds structurally similar to this compound. nih.gov The hydrolysis of dioleyl hydrogen phosphate yields oleyl alcohol and phosphoric acid or this compound, depending on which P-O bond is cleaved. smolecule.com
Nucleophilic Substitution: Other nucleophiles besides water can attack the phosphorus center. This includes alcohols (leading to transesterification) or amines. The reactivity and the reaction mechanism (concerted vs. stepwise) are influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.orgdtic.mil For instance, the hydroxy group of one molecule can attack the phosphorus atom of another, leading to the formation of pyrophosphate linkages or other condensed phosphate species. acs.org These reactions are fundamental in the synthesis of various organophosphorus compounds. acs.org
Table 3: Substitution Reactions at the Phosphorus Center
| Reaction Type | Nucleophile | Mechanism | Product Type |
|---|---|---|---|
| Hydrolysis | Water (H₂O) | Stepwise or Concerted | Alcohol + Phosphoric Acid/Phosphate |
| Alcoholysis (Transesterification) | Alcohol (R'-OH) | Stepwise or Concerted | New Phosphate Ester |
| Aminolysis | Amine (R'-NH₂) | Stepwise or Concerted | Phosphoramidate |
| Condensation | Hydroxy Group (-OH) | Nucleophilic Substitution | Pyrophosphate or Polyphosphate |
Biochemical and Biological Interactions Non Human Systems
Role in Lipid Membrane Dynamics and Structure
The interaction of oleyl alcohol phosphate (B84403) with lipid membranes is a cornerstone of its biological activity. Its structure allows it to integrate into and alter the physical properties of the lipid bilayer, which is the fundamental structure of all cellular membranes.
Amphiphilic Nature and Bilayer Integration
Octadec-9-en-1-ol;phosphoric acid is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The phosphate group constitutes the hydrophilic head, while the 18-carbon chain of oleyl alcohol forms the hydrophobic tail. This dual nature drives its insertion into lipid bilayers, the primary structure of cell membranes. frontiersin.org The hydrophobic tail embeds itself within the fatty acid core of the membrane, while the polar phosphate head group orients towards the aqueous environment at the membrane surface. nih.govnih.gov This integration is influenced by the molecular geometry of the compound and the composition of the host membrane. frontiersin.org
Influence on Membrane Fluidity and Permeability
Once integrated into the lipid bilayer, oleyl alcohol phosphate can significantly alter the membrane's physical properties, notably its fluidity and permeability.
Membrane Fluidity: The term "membrane fluidity" refers to the viscosity of the lipid bilayer, which affects the movement of proteins and other molecules within the membrane. wikipedia.org The introduction of long-chain alcohols can modulate this property. The presence of the cis-double bond in the oleyl tail of Octadec-9-en-1-ol;phosphoric acid introduces a "kink" in the hydrocarbon chain. This irregularity disrupts the tight packing of neighboring phospholipid tails, thereby increasing the fluidity of the membrane. wikipedia.org Conversely, at high concentrations, some long-chain alcohols can stabilize the membrane. wikipedia.org Studies on various alcohols have shown that their effect on membrane fluidity is dependent on chain length, with shorter chains generally increasing fluidity and longer chains potentially having a stabilizing effect. nih.govresearchgate.net
Membrane Permeability: Membrane permeability, the ease with which substances can pass through the membrane, is also affected. By disrupting the ordered structure of the lipid bilayer, oleyl alcohol phosphate can create transient voids or defects, leading to an increase in the permeability of the membrane to ions and small molecules. nih.govaps.orgstudymind.co.uk Research on short-chain alcohols has demonstrated that they can increase membrane permeability, an effect that is often correlated with their ability to increase membrane fluidity. nih.govresearchgate.netaps.org
Table 1: Effects of Alcohols on Lipid Bilayer Properties
| Property | Effect of Short-Chain Alcohols | Effect of Long-Chain Alcohols (General) |
|---|---|---|
| Membrane Fluidity | Generally increases fluidity by disrupting lipid packing. nih.govaps.org | Can have a stabilizing effect, reducing fluidity at high concentrations. nih.govwikipedia.org |
| Membrane Permeability | Increases permeability to ions and small molecules. nih.govaps.orgstudymind.co.uk | Can increase permeability by disrupting bilayer structure. nih.gov |
| Bilayer Integration | The hydroxyl group resides in the interfacial region, and the tail in the hydrophobic core. nih.gov | The hydroxyl group resides in the interfacial region, and the tail in the hydrophobic core. nih.gov |
Modulation of Cellular Processes (In Vitro and Non-Human Organisms)
The alterations in membrane properties induced by oleyl alcohol phosphate can have cascading effects on various cellular processes, particularly those that are membrane-associated.
Effects on Signal Transduction Pathways
Signal transduction is the process by which a cell converts an external signal into a functional response. Many key components of these pathways, such as receptors and enzymes, are embedded within or associated with the cell membrane. By modifying the membrane environment, oleyl alcohol phosphate can influence the function of these signaling molecules. For instance, changes in membrane fluidity can affect the conformational state and activity of membrane-bound enzymes and receptors. nih.gov While direct studies on Octadec-9-en-1-ol;phosphoric acid are limited, research on similar amphiphilic molecules and alcohols suggests that they can modulate signaling pathways. For example, ethanol (B145695) has been shown to interact with membrane-associated phospholipases, which are crucial enzymes in signal transduction. nih.gov
Impact on Membrane Transport Mechanisms
The transport of molecules across the cell membrane is a vital process regulated by transport proteins embedded in the lipid bilayer. The function of these proteins can be sensitive to the physical state of the surrounding lipid environment. Changes in membrane fluidity and thickness caused by the integration of molecules like oleyl alcohol phosphate can alter the activity of these transporters. nih.gov Studies on the effect of various alcohols on the transport of amino acid precursors across human erythrocyte membranes have shown that membrane fluidizing agents can inhibit transport, with the degree of inhibition depending on the alcohol's chain length. nih.gov This suggests that by altering membrane fluidity, oleyl alcohol phosphate could indirectly modulate the transport of various substances across cellular membranes.
Enzymatic Interactions and Biotransformation
The biotransformation of foreign compounds, or xenobiotics, is a critical process for their detoxification and elimination from an organism. This process typically occurs in two main phases, Phase I and Phase II, primarily in the liver. nih.gov
The process of biotransformation involves a series of enzymatic reactions that modify the chemical structure of a compound, generally making it more water-soluble and easier to excrete. nih.gov These reactions can occur in various cellular compartments, including the endoplasmic reticulum and mitochondria. nih.gov
Substrate for Enzymatic Hydrolysis
Octadec-9-en-1-ol;phosphoric acid, as a phosphate monoester, can serve as a substrate for phosphatase enzymes. These enzymes catalyze the hydrolysis of phosphate ester bonds, a critical process in many biological systems for nutrient cycling and metabolic regulation. libretexts.orgscirp.org The hydrolysis of oleyl phosphate would yield oleyl alcohol (cis-9-octadecen-1-ol) and an inorganic phosphate ion.
The general mechanism for this dephosphorylation can occur in two ways. Some phosphatases catalyze a direct hydrolysis where a water molecule directly attacks the phosphorus center. libretexts.org Many others, however, use a more complex, two-step mechanism. libretexts.org In this indirect pathway, a nucleophilic amino acid residue in the enzyme's active site (such as cysteine, aspartate, or histidine) attacks the phosphate group, forming a transient phosphorylated enzyme intermediate. libretexts.org In the second step, this intermediate is hydrolyzed by water, releasing the inorganic phosphate and regenerating the enzyme for another catalytic cycle. libretexts.org
Enzymes like acid phosphatases and alkaline phosphatases are known to hydrolyze a wide variety of organic phosphate esters. scirp.orgnih.gov Studies on E. coli alkaline phosphatase, a well-studied bimetallic enzyme, show that the reaction rate is significantly influenced by the leaving group's pKa, suggesting a dissociative transition state for the hydrolysis of phosphate monoesters. nih.gov Acid phosphatases are also capable of hydrolyzing various phosphate monoesters, making them likely catalysts for the cleavage of this compound. nih.gov
Phosphoric Acid-Assisted Biocatalysis Studies
In biocatalysis, the phosphate group of a substrate plays a crucial role that extends beyond simply being a reaction site; it is often essential for substrate binding, recognition, and the acceleration of catalysis. nih.govacs.org While the term "phosphoric acid-assisted" might imply direct catalysis by free phosphoric acid, in biological contexts, it is the covalently bonded phosphate moiety on the substrate that is critical. Many enzymes that act on phosphorylated substrates utilize the binding energy from the interaction with this phosphate group to activate the enzyme or stabilize the transition state of the reaction. nih.govacs.org
Research demonstrates that the phosphate group can help facilitate catalytically important conformational changes in the enzyme. acs.org Furthermore, studies have shown that the presence of a phosphate group on a substrate can be critical for creating microenvironments of high enzymatic activity. For instance, the rate of enzymatic hydrolysis of glucose-1-phosphate adsorbed on the mineral goethite can be comparable to the rate in aqueous solution. nih.gov This is because the high surface concentration of the phosphate-containing substrate helps to form a catalytically active layer of the enzyme, concentrating both the enzyme and substrate at the mineral surface. nih.gov This model suggests that in environmental systems like soil, this compound could be adsorbed to mineral particles, where its phosphate group would be key to mediating interactions with extracellular enzymes.
The interaction between the enzyme's active site and the substrate's phosphate group is highly specific. nih.govnih.gov This interaction can orient the substrate productively within the active site and induce conformational changes in the enzyme that are necessary for efficient catalysis. nih.gov
Precursor and Derivative Involvement in Biosynthetic Pathways
Oleyl alcohol, the parent alcohol of this compound, is a significant intermediate and product in the microbial biosynthesis of long-chain molecules, including other fatty alcohols and dicarboxylic acids.
Oleyl Alcohol in Fatty Alcohol and Dicarboxylic Acid Biosynthesis in Microorganisms
Fatty Alcohol Biosynthesis
In various microorganisms, fatty alcohols are synthesized as a means of energy storage or as components of waxes. nih.govfrontiersin.org The biosynthesis of fatty alcohols like oleyl alcohol is dependent on the availability of fatty acid substrates and the presence of specific reductase enzymes. nih.govfrontiersin.org These pathways are attractive for metabolic engineering to produce valuable oleochemicals from renewable sources. frontiersin.orgnih.gov
The primary routes to fatty alcohol production in engineered microbes involve the reduction of activated fatty acids (fatty acyl-CoA or fatty acyl-ACP) or free fatty acids. frontiersin.orgbohrium.com
Fatty Acyl-CoA Reductases (FARs): These enzymes directly reduce a fatty acyl-CoA, such as oleoyl-CoA, to its corresponding alcohol, oleyl alcohol. researchgate.net
Carboxylic Acid Reductases (CARs): This is often a two-step process where a CAR first reduces a free fatty acid (e.g., oleic acid) to an aldehyde, which is then subsequently reduced to a fatty alcohol by an alcohol dehydrogenase or aldehyde reductase. frontiersin.orgresearchgate.net
Microorganisms such as Escherichia coli and various yeasts, including Saccharomyces cerevisiae and oleaginous yeasts like Lipomyces starkeyi, have been successfully engineered to produce fatty alcohols. nih.govnih.gov For example, engineered L. starkeyi has been shown to produce a mixture of fatty alcohols where oleyl alcohol (C18:1) was the most abundant, constituting 57% of the total fatty alcohols produced. nih.gov
Dicarboxylic Acid (DCA) Biosynthesis
Oleyl alcohol can also serve as a precursor for the production of long-chain dicarboxylic acids in certain microorganisms. The yeast Candida tropicalis is particularly noted for its ability to convert fatty acids and their derivatives into DCAs via its ω-oxidation pathway. nih.govnih.govresearchgate.net In this pathway, the terminal methyl group of a long-chain molecule is oxidized to a carboxylic acid. nih.gov
A study using a genetically engineered strain of C. tropicalis (ATCC-20962), in which the β-oxidation pathway was disrupted to prevent degradation of the substrate, investigated the production of 9-octadecenedioic acid from several C18:1 substrates. researchgate.net When oleyl alcohol was used as the substrate, it was successfully converted to 9-octadecenedioic acid. researchgate.net The research noted a high initial production rate, although the production ceased after approximately 80 hours. researchgate.net This demonstrates the potential of using oleyl alcohol as a direct substrate for the biotechnological production of valuable C18:1 dicarboxylic acids, which are used in the manufacturing of polymers and greases. researchgate.net
**Table 1: Comparison of C18:1 Substrates for 9-Octadecenedioic Acid (DCA) Production by Candida tropicalis*** *Data sourced from a qualitative study on DCA production.
| Substrate (20 g/L) | Resulting DCA Yield (g/L) | Observation |
|---|---|---|
| Oleic Acid | 14 | Highest yield observed among the substrates. researchgate.net |
| Oleyl Alcohol | 7 | Considered a viable alternative for DCA production. researchgate.net |
| Methyl Oleate | 5 | Lower yield compared to oleic acid and oleyl alcohol. researchgate.net |
| Butyl Oleate | 0.9 | Lowest yield observed among the tested substrates. researchgate.net |
Advanced Analytical Characterization and Quantification
Spectroscopic and Chromatographic Techniques for Structural Elucidation
The unambiguous identification of octadec-9-en-1-ol;phosphoric acid relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about its molecular weight, structure, and the functional groups present.
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful tool for the structural elucidation of octadec-9-en-1-ol;phosphoric acid, providing information on its molecular weight and fragmentation patterns. When coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), it allows for the separation and identification of the compound in complex mixtures.
In mass spectrometric analysis, octadec-9-en-1-ol;phosphoric acid can be ionized using various techniques, including electrospray ionization (ESI) and electron impact (EI). The resulting mass spectrum reveals the molecular ion peak, which corresponds to the mass of the intact molecule, as well as several characteristic fragment ions that provide structural clues.
One of the common fragmentation pathways for organophosphate esters involves the cleavage of the ester bond. mdpi.com For octadec-9-en-1-ol;phosphoric acid, this would result in the loss of the oleyl group (C18H35) or the formation of ions corresponding to the phosphate (B84403) head group. A characteristic fragment ion for many alkyl organophosphorus compounds is the stable [H4PO4]+ ion. mdpi.com The fragmentation process may also involve the sequential loss of substituents from the phosphate group. mdpi.com
Furthermore, studies on similar long-chain phosphate-containing molecules, such as phosphopeptides, have shown that the loss of the phosphate moiety in the form of phosphoric acid (H3PO4) or HPO3 is a common fragmentation event. nih.gov In the case of unsaturated lipids, fragmentation can also occur at or near the double bond in the alkyl chain, providing information about its position. nih.gov
For instance, in the analysis of related compounds like dioleoyl-glycerylphosphorylcholine, major fragments corresponding to the phosphocholine (B91661) head group and the loss of the fatty acid chains are observed. nih.gov This suggests that for octadec-9-en-1-ol;phosphoric acid, fragments representing the intact oleyl chain and the phosphate group would be expected.
Quantitative Analysis Methodologies
Accurate quantification of octadec-9-en-1-ol;phosphoric acid is essential for various research and quality control purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of organophosphates. nih.govnih.govgazi.edu.tr
The methodology typically involves the development of a specific LC method to separate the analyte of interest from other components in the sample matrix. The separated analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification, which enhances the selectivity and sensitivity of the analysis. nih.gov
In some cases, derivatization of the phosphate group may be employed to improve chromatographic separation or ionization efficiency. For example, alkyl phosphates can be converted to their trimethylsilane (B1584522) (TMS) esters prior to GC-MS analysis.
Validation Parameters in Research Settings
To ensure the reliability and accuracy of quantitative data, the analytical method must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net The validation parameters are established according to international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.netcampilab.by
Key validation parameters for the quantitative analysis of octadec-9-en-1-ol;phosphoric acid in a research setting include:
Linearity: This demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. Linearity is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. nih.govresearchgate.net For example, validated methods for similar compounds often report R² values greater than 0.99. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. Acceptable recovery values for organophosphate analysis are often in the range of 70-120%. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net For quantitative methods, the RSD should typically be low, often below 15% for concentrations within the calibration range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These values are crucial for determining the sensitivity of the method.
Specificity/Selectivity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. globalresearchonline.net In LC-MS/MS, the use of MRM transitions provides a high degree of specificity.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.net
The table below summarizes typical validation parameters that would be established for a quantitative LC-MS/MS method for octadec-9-en-1-ol;phosphoric acid in a research setting, based on published data for similar organophosphate compounds. nih.govnih.gov
| Validation Parameter | Typical Acceptance Criteria/Value | Reference |
| Linearity (R²) | > 0.99 | nih.gov |
| Accuracy (Recovery) | 70 - 120% | nih.gov |
| Precision (RSD) | < 15% | |
| Limit of Detection (LOD) | Analyte and matrix dependent | researchgate.net |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | researchgate.net |
By adhering to these rigorous validation standards, researchers can ensure the generation of high-quality, reliable, and reproducible quantitative data for octadec-9-en-1-ol;phosphoric acid.
Environmental Dynamics and Ecotoxicological Research
Occurrence and Distribution in Environmental Compartments
Direct detection of Octadec-9-en-1-ol;phosphoric acid in the environment is not widely documented. However, research on related organophosphate esters (OPEs) indicates their widespread presence in various environmental matrices due to their use in numerous industrial and consumer products. nih.govmdpi.com OPEs can enter the environment through volatilization, leaching, and wear and tear of products during their life cycle. nih.gov
Detection in Aquatic and Terrestrial Matrices
While specific monitoring data for Octadec-9-en-1-ol;phosphoric acid is scarce, studies have extensively detected other OPEs in aquatic and terrestrial environments globally.
Aquatic Systems: OPEs are frequently found in surface water, wastewater, and drinking water. mdpi.com For instance, total OPE concentrations can range from 25–3671 ng/L in surface water and 104–29,800 ng/L in wastewater. mdpi.com The presence of OPEs has even been confirmed in remote regions like the Arctic, suggesting long-range atmospheric transport. mdpi.com Some OPEs, particularly chlorinated forms, are more resistant to metabolism and can persist in aquatic organisms. mdpi.com
Terrestrial Systems: OPEs are also prevalent in soil and sediment. nih.gov In a study of agricultural soils in South China, OPEs were detected in all samples, with concentrations ranging from 74.7 to 410 ng/g. nih.gov The parent alcohol, oleyl alcohol, is expected to be immobile in soil based on its estimated soil adsorption coefficient (Koc). nih.gov
The following table summarizes the detection of related organophosphate esters in various environmental compartments.
| Environmental Matrix | Compound Class | Concentration Range | Key Findings |
| Surface Water | Organophosphate Esters (OPEs) | 25–3671 ng/L | Widespread global distribution, including remote areas. |
| Wastewater | Organophosphate Esters (OPEs) | 104–29,800 ng/L | Indicates significant release from consumer and industrial sources. |
| Agricultural Soil | Organophosphate Esters (OPEs) | 74.7–410 ng/g | Demonstrates contamination of terrestrial environments. |
| Aquatic Biota | Organophosphate Esters (OPEs) | Varies | Chlorinated OPEs show higher bioaccumulation potential. |
Environmental Fate and Transformation Processes
The environmental fate of Octadec-9-en-1-ol;phosphoric acid is governed by processes such as degradation, leaching, and volatilization.
Degradation Pathways and Metabolite Formation
The biodegradability of the parent alcohol and related phosphate (B84403) esters provides insight into the potential degradation of Octadec-9-en-1-ol;phosphoric acid.
Oleyl Alcohol: Long-chain alcohols like oleyl alcohol are known to biodegrade. Studies on C16-18 alcohols show they are inherently biodegradable, achieving over 60% CO2 evolution in 28 days. nih.gov Anaerobic biodegradation is also rapid for long-chain alcohols. nih.gov Bacteria, yeast, and fungi have been shown to utilize oleyl alcohol as a sole carbon source, suggesting that biodegradation in soil and water is an important fate process. nih.gov
Alkyl Phosphate Esters: The biodegradability of alkyl phosphates is a key environmental advantage, with some variants showing over 80% degradation within 28 days in OECD 301B tests. pmarketresearch.com Aerobic degradation of non-halogenated OPEs by sludge microorganisms has been documented, though pathways can be complex. mdpi.com
Metabolites would likely include the parent oleyl alcohol and phosphoric acid through hydrolysis, with further degradation of the alcohol component.
Leaching and Volatilization Characteristics
The physical and chemical properties of oleyl alcohol suggest how the larger phosphate ester molecule might behave.
Leaching: Based on an estimated high soil adsorption coefficient (Koc value of 1.3 x 10^4), oleyl alcohol is expected to be immobile in soil, suggesting a low potential for leaching into groundwater. nih.gov
Volatilization: Volatilization of oleyl alcohol from moist soil surfaces may be an important fate process, given its estimated Henry's Law constant. nih.gov However, its strong adsorption to soil is expected to reduce the rate of volatilization. nih.gov Volatilization from dry soil surfaces is not expected to be significant due to its low vapor pressure. nih.gov
The following table outlines the key environmental fate characteristics of oleyl alcohol.
| Property | Value/Characteristic | Implication for Environmental Fate |
| Water Solubility | Insoluble | Low mobility in aquatic systems; likely to partition to sediment. |
| Vapor Pressure | 9.3 x 10^-5 mm Hg (estimated) | Low potential for volatilization from dry surfaces. |
| Henry's Law Constant | 4.6 x 10^-4 atm-cu m/mole (estimated) | Potential for volatilization from moist soil and water surfaces. |
| Soil Adsorption Coefficient (Koc) | 1.3 x 10^4 (estimated) | Expected to be immobile in soil, with low leaching potential. |
Ecological Risk Assessment Frameworks
While a specific ecological risk assessment for Octadec-9-en-1-ol;phosphoric acid is not available, frameworks exist for related compounds, and the toxicity of its components can inform a preliminary assessment.
Non-Harmful Ecological Exposure Levels
Establishing a definitive non-harmful ecological exposure level for Octadec-9-en-1-ol;phosphoric acid is not possible without specific ecotoxicity data. However, data on related compounds can provide context.
Oleyl Alcohol: The parent alcohol is described as very toxic to aquatic organisms. scbt.comfishersci.com Fatty alcohols, in general, are known to be toxic to aquatic life, and their presence in wastewater effluents is a concern. regulations.gov
Phosphate Esters: The ecotoxicity of phosphate esters varies widely depending on their specific chemical structure (e.g., alkyl, aryl, chlorinated). nih.gov Some are neurotoxic to aquatic species by inhibiting acetylcholinesterase. nih.gov Research has been conducted to establish environmental quality standards for certain widely used alkyl OPEs to protect aquatic ecosystems. researchgate.net For example, some studies have aimed to determine safe concentrations for pelagic and benthic species for compounds like Tri-n-butyl phosphate (TnBP) and Tri-iso-butyl phosphate (TiBP). researchgate.net The ecotoxicity values (LC50) for some phosphate and carbamate (B1207046) esters in fish can range from extremely low (6.93 × 10−7 mg/L) to moderately high (3.08 × 103 mg/L), highlighting the compound-specific nature of the risk. nih.gov
Due to the toxicity of oleyl alcohol to aquatic life and the known hazards of certain organophosphate esters, the potential for adverse ecological effects from Octadec-9-en-1-ol;phosphoric acid should be considered significant in the absence of specific data to the contrary.
Applications in Materials Science and Industrial Chemistry Non Clinical
Surfactant and Emulsification Properties
Oleyl phosphate (B84403) and its derivatives are highly effective surface-active agents. greengredients.itunpchemicals.com As surfactants, they function by reducing the surface tension at the interface between two immiscible liquids, such as oil and water, or between a liquid and a solid. greengredients.itunpchemicals.com This action is fundamental to its application as an emulsifier, wetting agent, and detergent in various formulations. pcc.eutiiips.com The oleyl portion of the molecule is hydrophobic (water-repelling), while the phosphate group is hydrophilic (water-attracting), allowing it to position itself at the oil-water interface and stabilize the mixture. unpchemicals.com
Emulsions are thermodynamically unstable systems that tend to separate over time through processes like creaming, flocculation, and coalescence. nih.gov Oleyl phosphate is widely used to create and stabilize both oil-in-water (o/w) and water-in-oil (w/o) emulsions. tiiips.comgoogle.com By modifying the interfacial tension, it facilitates the formation of intimate mixtures between these otherwise immiscible liquids. greengredients.it
Research has shown that alkyl phosphates are particularly versatile for stabilizing challenging formulations, such as those with a high oil concentration. cosmeticsandtoiletries.com For instance, studies on similar phosphate esters have demonstrated the ability to stabilize emulsions containing up to 75% oil with just a 1% emulsifier concentration. cosmeticsandtoiletries.com This efficiency allows for the creation of stable, low-viscosity emulsions with a favorable sensory profile. cosmeticsandtoiletries.com In typical emulsion formulations, this compound is used in concentrations ranging from 0.1% to 5.0% by weight. google.com Its effectiveness is also noted in providing stability against thermal stress. cosmeticsandtoiletries.com
Table 1: Emulsification Properties of Alkyl Phosphates
This table summarizes the performance of alkyl phosphates in creating stable emulsions based on research findings.
| Property | Finding | Source Citation |
| Emulsion Type | Effective for both oil-in-water (o/w) and water-in-oil (w/o) systems. | tiiips.com, google.com |
| Stabilization Capacity | Can stabilize high-load oil phases (e.g., 75% oil at 1% concentration). | cosmeticsandtoiletries.com |
| Typical Concentration | 0.1% to 5.0% by weight in the final formulation. | google.com |
| Mechanism | Reduces interfacial tension between immiscible liquids. | greengredients.it, tiiips.com |
| Additional Benefits | Can improve thermal stability of formulations. | cosmeticsandtoiletries.com |
The accumulation of static electricity on the surface of synthetic fibers is a common problem in textile manufacturing and use. This compound esters are utilized as effective antistatic agents, particularly for hydrophobic materials like polyester (B1180765) and other polymeric resins. google.comgoogle.com Their surfactant nature allows them to form a thin, conductive layer on the fiber surface. This layer helps to dissipate electrical charges by attracting moisture from the air, thereby preventing static buildup.
Phosphate esters offer the advantage of a tunable hydrophobic-hydrophilic balance, which can be adjusted by modifying the molecule, allowing for optimized performance on different types of fibers. google.com Patents describe the application of these compounds to hydrophobic, non-cellulosic textile fibers at concentrations of approximately 0.02% to 2.5% by weight to impart durable antistatic properties. google.com They can be applied during various stages of textile processing, including as a component in dye bath formulations. lion-specialty-chem.co.jp
Corrosion Inhibition Mechanisms
This compound is recognized for its ability to protect ferrous metals and their alloys from corrosion, especially in acidic environments like phosphoric acid. pcc.eusyensqo.comdntb.gov.ua The primary mechanism of corrosion inhibition is the adsorption of the this compound molecules onto the metal surface. researchgate.net
This process involves the polar phosphate head group chemically bonding to the metal, while the long, nonpolar oleyl tail orients itself away from the surface. This orientation creates a densely packed, hydrophobic protective film. This film acts as a barrier, displacing water molecules and preventing the corrosive species in the acid from reaching the metal surface. researchgate.net These inhibitors are generally classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process without altering the fundamental mechanism. researchgate.net The effectiveness of the inhibition is dependent on the inhibitor's concentration and the temperature of the environment. researchgate.net
Lubricant Additive Research
In the field of lubrication, this compound esters serve as multifunctional additives, particularly in metalworking fluids and industrial oils. pcc.eu Research has highlighted their efficacy as anti-wear (AW) and extreme-pressure (EP) agents. purdue.edu The polar nature of the phosphate ester group provides a strong affinity for metal surfaces. purdue.edu
When used as an additive, this compound forms a resilient boundary film on interacting metal surfaces. This film prevents direct metal-to-metal contact under high loads and temperatures, significantly reducing friction and wear. purdue.edu Di-oleyl hydrogen phosphate, for example, has been identified as an excellent AW and EP additive. purdue.edu Furthermore, newer developments have focused on phosphate esters that combine anti-wear properties with other benefits like corrosion inhibition, emulsification, and improved biodegradability. syensqo.com
Table 2: Performance Benefits of this compound as a Lubricant Additive
This table outlines the key functions and advantages of using this compound and related esters in lubricant formulations.
| Function | Description | Source Citation |
| Anti-Wear (AW) | Forms a protective film on metal surfaces to reduce wear under load. | purdue.edu, syensqo.com |
| Extreme-Pressure (EP) | Prevents seizure and catastrophic failure under extreme pressure conditions. | pcc.eu, purdue.edu |
| Corrosion Inhibition | Protects metal components from corrosion by the lubricant or environment. | syensqo.com |
| Emulsification | Acts as an emulsifier in semi-synthetic and high-oil metalworking fluids. | pcc.eu |
| Surface Affinity | The polar phosphate head ensures strong adsorption to metal surfaces. | purdue.edu |
Theoretical and Computational Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful computational tools used to investigate the structure, dynamics, and interactions of molecules. For amphiphilic compounds like oleyl phosphate (B84403), which consists of a long hydrophobic oleyl tail and a hydrophilic phosphate headgroup, molecular dynamics (MD) simulations are particularly insightful.
MD simulations can model the behavior of oleyl phosphate molecules in different environments, such as in solution or at interfaces. These simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of molecular behavior that is often inaccessible through experimental means alone.
Research Findings: While specific MD studies exclusively on this compound are not abundant in public literature, the principles are well-established from research on structurally similar molecules, such as phospholipids (B1166683) in biological membranes and other organic phosphates. acs.orgfrontiersin.org
Aggregation and Micelle Formation: Simulations can predict how this compound molecules self-assemble in aqueous or non-aqueous solvents. By modeling the interactions between the hydrophobic tails and the polar phosphate heads, researchers can determine the critical micelle concentration (CMC) and the size and shape of the resulting aggregates.
Interfacial Behavior: In systems containing immiscible phases (e.g., oil and water), MD simulations can elucidate the orientation and packing of this compound at the interface. This is crucial for understanding its role as an emulsifier, where it reduces interfacial tension. pcc.eu
Interaction with Surfaces: For applications in lubrication and metalworking, simulations can model the adsorption of this compound onto metal surfaces. pcc.eu These models can reveal the binding energy, the orientation of the adsorbed molecules, and the formation of protective films that prevent corrosion and reduce friction. Studies on similar molecules show that phosphate groups can form strong interactions with metal oxide surfaces. frontiersin.org
Computational chemistry methods, including MD, are valuable for simulating complex systems and predicting the behavior of molecules like this compound in various environments. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Non-Biological Systems
Structure-Activity Relationship (SAR) studies establish a connection between a molecule's chemical structure and its functional properties. While widely used in drug discovery, SAR principles are also critical for understanding the performance of chemicals in industrial and material science applications, which represent non-biological systems.
For this compound, SAR elucidation focuses on how its distinct structural features—the C18 unsaturated alkyl chain and the phosphate ester headgroup—govern its performance as a surfactant, emulsifier, lubricant, and corrosion inhibitor. pcc.eunih.gov
Key Structural Features and Their Functions:
Amphiphilic Nature: The primary driver of this compound's activity in non-biological systems is its amphiphilic character.
Hydrophobic Oleyl Tail: The long (C18) carbon chain is nonpolar and hydrophobic. This part of the molecule has a strong affinity for oils, greases, and nonpolar solvents. The cis-double bond at the 9th position introduces a kink in the chain, which can influence its packing at interfaces.
Hydrophilic Phosphate Head: The phosphoric acid group is polar and hydrophilic, readily interacting with water and polar surfaces like metal oxides. pcc.eunih.gov
Emulsification: In oil-water mixtures, the this compound molecules align at the interface. The hydrophobic tails penetrate the oil droplets while the hydrophilic heads remain in the water phase, creating a stable emulsion. The SAR in this context relates chain length and headgroup size to emulsification efficiency and stability.
Lubrication and Anti-Seize Properties: In metalworking fluids, the phosphate headgroup can chemically bond to the metal surface (chemisorption), forming a durable, sacrificial layer. pcc.eu The outwardly oriented oleyl tails then provide a low-friction surface. SAR studies would investigate how modifying the alkyl chain (e.g., length, saturation) or the phosphate group affects the strength of surface adhesion and the resulting lubricity.
The table below summarizes the relationship between the structural components of this compound and its functions in non-biological systems.
| Structural Component | Physicochemical Property | Non-Biological Function |
| (Z)-Octadec-9-en-1-yl chain | Hydrophobic, Nonpolar | Affinity for oils and nonpolar phases |
| Phosphate Ester Group | Hydrophilic, Polar, Lewis Base | Affinity for water and polar surfaces (e.g., metals) |
| Overall Molecule | Amphiphilic | Emulsifier, Surfactant, Lubricant, Corrosion Inhibitor |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and reaction energetics, complementing experimental data and higher-level simulations. rsc.org
For this compound, quantum calculations can elucidate properties that are fundamental to its chemical behavior.
Research Applications:
Electronic Structure and Reactivity: Calculations can map the electron density and electrostatic potential of the molecule. This would confirm the high electron density on the oxygen atoms of the phosphate group, identifying it as the primary site for interaction with electrophilic species, such as metal ions on a surface. mdpi.com
Interaction Energies: Quantum chemistry can be used to precisely calculate the binding energy between the phosphate headgroup and various substrates. For instance, researchers can model the interaction of this compound with a small cluster of metal oxide atoms to determine the strength and nature of the adsorption, which is key to its function as a corrosion inhibitor. frontiersin.org
Geometric Parameters: Optimization calculations yield the most stable 3D structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. mdpi.com
The following table presents computed molecular properties for Octadec-9-en-1-ol;phosphoric acid from the PubChem database, which are derived from computational models. nih.gov
Computed Molecular Properties for Octadec-9-en-1-ol;phosphoric acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 366.5 g/mol | Computed by PubChem |
| Molecular Formula | C18H39O5P | PubChem |
| XLogP3-AA | 5.9 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs |
| Rotatable Bond Count | 18 | Computed by Cactvs |
| Exact Mass | 366.25351134 Da | Computed by PubChem |
| Topological Polar Surface Area | 97.8 Ų | Computed by Cactvs |
| Heavy Atom Count | 24 | Computed by PubChem |
| Complexity | 302 | Computed by Cactvs |
Derivatives and Analogues of Octadec 9 En 1 Ol;phosphoric Acid
Salts and Counterions
As an acidic phosphate (B84403) ester, oleyl phosphate readily forms salts with various bases. The resulting neutralized products often exhibit different solubility and functional characteristics compared to the parent acid. Common counterions include alkali metals, ammonia, and amines. google.com
The formation of these salts is a key step in tailoring the molecule for specific applications. For instance, the neutralization of the phosphate ester can enhance its properties as a wetting agent and detergent, particularly in hard surface cleaning formulations. pcc.eu The sodium salts of dialkyl phosphates, for example, are noted for their solubility or dispersibility in water. google.com A specific salt that has been identified is dipotassium (B57713) octadec-9-en-1-yl phosphate. epa.gov
In addition to simple alkali and amine salts, salts with multivalent metal ions such as cobalt, manganese, iron, and nickel can be prepared. These metal salts have been noted for specific industrial applications, such as catalysts for the oxidation of drying oils (cobalt and manganese salts) or as agents that retard the absorption of ultraviolet light (iron, nickel, cobalt, and manganese salts). google.com
Table 1: Examples of this compound Salts and Their Noted Characteristics
| Counterion/Salt Type | Example | Noted Characteristic/Use | Source |
| Alkali Metal | Dipotassium octadec-9-en-1-yl phosphate | Identified chemical substance. | epa.gov |
| Alkali Metal | Sodium this compound | Soluble or dispersible in water; used to create thick jelly emulsions. | google.com |
| Amine Salts | Amine salts of acid phosphates | Useful as wetting agents and detergents. | google.com |
| Metal Salts | Cobalt, Manganese, Iron, Nickel salts | Catalysts for drying oils; UV light absorption retardants. | google.com |
Ethoxylated and Other Alcohol Phosphate Esters
A significant class of derivatives is formed by modifying the oleyl alcohol portion of the molecule before or during the phosphorylation process. The most common modification is ethoxylation, where ethylene (B1197577) oxide units are added to the oleyl alcohol. unpchemicals.com This results in oleyl alcohol ethoxylate phosphates, also referred to as oleyl polyether phosphate esters. unpchemicals.comdynaglycolsindia.com
These ethoxylated derivatives are anionic surfactants that combine the hydrophobic nature of the oleyl chain with the hydrophilic properties of the polyether phosphate group. unpchemicals.com The degree of ethoxylation can be varied to fine-tune the surfactant properties, such as its emulsifying and dispersing capabilities. pcc.euunpchemicals.com For example, EXOfos® PB-184 is a commercial product based on an ethoxylated oleyl alcohol, offered in its acidic form as a viscous liquid. pcc.eu Ethoxylated oleyl phosphates are used in a variety of applications, including metalworking fluids, cleaning agents, and agricultural formulations. pcc.euunpchemicals.com
Beyond ethoxylation, mixed phosphate esters can be synthesized using a combination of different alcohols. For instance, oleyl lauryl phosphate is a mixed ester that has been found to have higher solubility in lubricating oils compared to homogeneous phosphates like dithis compound. google.com The synthesis of various alkyl phosphates and alkoxylated alkyl phosphates often involves reacting industrial fatty alcohols with phosphating agents like phosphorus pentoxide, allowing for the creation of multi-component surfactant mixtures. researchgate.netelpub.ru
Table 2: Examples of Ethoxylated and Other Alcohol Phosphate Esters
| Derivative Name | Chemical Description | Key Features | Source(s) |
| Oleyl Alcohol Ethoxylate Phosphate | Phosphate ester of ethoxylated oleyl alcohol. | Anionic surfactant, emulsifier, dispersant, corrosion inhibitor. | pcc.euparchem.comchemondis.com |
| Oleyl Polyether Phosphate Ester | Derived from oleyl alcohol reacted with polyethers (e.g., polyethylene (B3416737) glycol) and then phosphorylated. | Reduces surface tension, stabilizes emulsions, biodegradable. | unpchemicals.com |
| 2-octadec-9-enoxyethanol;phosphoric acid | The phosphate ester of oleyl alcohol with one ethylene oxide unit. | Viscous liquid. | lookchem.com |
| Oleyl Lauryl Phosphate | A mixed phosphate ester containing both oleyl and lauryl alkyl chains. | More soluble in lubricating oils than homogeneous diesters. | google.com |
Modifications to the Alkyl Chain
Altering the C18 oleyl chain is another strategy to create analogues with distinct properties. These modifications can include changing the chain length, introducing branching, or adding other functional groups. While direct research on modifications to the oleyl chain of this compound is limited, principles can be drawn from studies on related lipid molecules.
General strategies for alkyl chain modification in lipids include:
Chain Length Variation: Synthesizing alkyl phosphates with different chain lengths (e.g., butyl, octyl, dodecyl) is a fundamental modification. mdpi.com Shorter or longer chains will significantly alter the hydrophobic-lipophilic balance (HLB), affecting solubility, melting point, and surfactant properties.
Introduction of Branching: Branched chains disrupt the linear packing of the molecules, which can increase fluidity and alter interfacial properties. researchgate.net
Introducing Functional Groups: The introduction of groups like carbonyls or hydroxyls along the alkyl chain can change the polarity and reactivity of the molecule. researchgate.netnih.gov
In a study on related alkyl lysophospholipids, analogues were synthesized with modifications such as the introduction of a carbonyl group at different positions of the C-1 alkyl chain and the branching of this chain. nih.gov These changes were found to significantly impact the biological activity of the molecules. Similarly, modifying the alkyl chain length in other classes of phosphate-containing molecules has been shown to be a key strategy for modulating lipophilicity and, consequently, membrane permeation. nih.gov
Comparison with Saturated Counterparts
The defining feature of Octadec-9-en-1-ol;phosphoric acid is the cis-double bond at the 9th position of the C18 alkyl chain. This unsaturation distinguishes it from its saturated counterpart, stearyl phosphate, which is derived from stearyl alcohol (octadecan-1-ol). This single structural difference leads to significant variations in their physical and chemical properties.
The cis-double bond in the oleyl chain introduces a permanent kink or bend in the molecule. As a result, this compound molecules cannot pack together as tightly as the straight, linear chains of stearyl phosphate. This inefficient packing has several consequences:
Physical State: this compound is typically a liquid or a semi-solid at room temperature, whereas stearyl phosphate is more likely to be a waxy solid. tcichemicals.comilco-chemie.de
Fluidity and Melting Point: The reduced intermolecular forces (van der Waals forces) due to looser packing give this compound a lower melting point and greater fluidity.
Solubility: The difference in packing and polarity can affect solubility. For instance, mixed esters like oleyl lauryl phosphate are noted to be more soluble in nonpolar media like lubricating oils than homogeneous diesters. google.com This suggests that the presence of the unsaturated oleyl group can enhance solubility in certain systems compared to fully saturated analogues.
Emulsification and Surface Activity: The bent shape of the oleyl chain affects how the molecule orients itself at an oil-water interface. This can lead to differences in emulsifying efficiency and stability compared to the straight-chained stearyl phosphate.
These differences mean that while both are useful surfactants and emulsifiers, this compound is often preferred in applications requiring liquidity and better solubility in oil phases, such as in the formulation of lubricants and certain types of emulsions. myskinrecipes.com Stearyl phosphate, conversely, might be chosen for applications where a higher melting point or a more structured, waxy character is desired.
Q & A
Q. How can phosphoric acid esters be tailored for use in nanotechnology, such as nanoparticle stabilization or drug delivery systems?
- Methodological Answer :
- Nanoparticle Synthesis : Use esters as capping agents during Au or Fe₃O₄ nanoparticle synthesis. Varying the alkyl chain length controls particle size (e.g., C18 esters yield smaller, more stable nanoparticles).
- Drug Encapsulation : Formulate ester-based liposomes for pH-sensitive drug release. Monitor encapsulation efficiency via UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
